molecular formula C22H38N4O2 B12679128 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium CAS No. 85909-43-9

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium

Cat. No.: B12679128
CAS No.: 85909-43-9
M. Wt: 390.6 g/mol
InChI Key: FEXMOMOFQIJETP-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the compound’s structure and functional groups. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

This compound has diverse scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and pathways. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be utilized in the production of specialized materials .

Mechanism of Action

The mechanism of action of 1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium can be compared with similar compounds such as other cyclobutenediylium derivatives. Its uniqueness lies in its specific structure and functional groups, which confer distinct chemical and physical properties. Similar compounds include other derivatives of cyclobutenediylium with varying substituents .

Properties

CAS No.

85909-43-9

Molecular Formula

C22H38N4O2

Molecular Weight

390.6 g/mol

IUPAC Name

3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one

InChI

InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3

InChI Key

FEXMOMOFQIJETP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C

Origin of Product

United States

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